Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro-
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Overview
Description
Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound is characterized by the presence of methyl and fluoro substituents, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors.
Introduction of methyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Fluorination: Introduction of the fluoro group can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pteridine derivative, while reduction could lead to a partially or fully reduced form.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound without any substituents.
Methylpteridine: Pteridine with methyl groups but no fluoro substituent.
Fluoropteridine: Pteridine with a fluoro substituent but no methyl groups.
Uniqueness
The presence of both methyl and fluoro substituents in Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- makes it unique compared to other pteridines
Properties
CAS No. |
72247-96-2 |
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Molecular Formula |
C12H9FN4O2 |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
7-fluoro-3,10-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H9FN4O2/c1-16-8-4-3-6(13)5-7(8)14-9-10(16)15-12(19)17(2)11(9)18/h3-5H,1-2H3 |
InChI Key |
PKSWVIVQJNQKQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C3C1=NC(=O)N(C3=O)C |
Origin of Product |
United States |
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